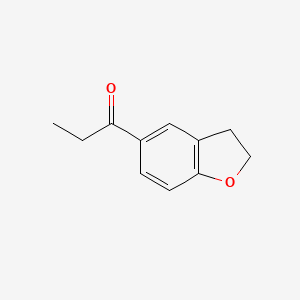
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one
Cat. No. B2912547
Key on ui cas rn:
68660-11-7
M. Wt: 176.215
InChI Key: QYYIGDKFUBVDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153634B2
Procedure details


To a solution of propionyl chloride (0.72 mL, 8.30 mmol) in dichloromethane (10 mL), aluminum chloride (835 mg, 6.25 mmol) was added at 0° C. under an argon atmosphere and stirred for 10 minutes, then a solution of 1,2-dihydrobenzofuran (500 mg, 4.15 mmol) in dichloromethane (11 mL) was added dropwisely at the same temperature. After stirring for 5 minutes, the resultant mixture was added with 1N HCl at 0° C. and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (n-hexane/ethyl acetate), and 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one (716 mg, yield 98%) was obtained as a white solid.





[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].[O:10]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH2:12][CH2:11]1.Cl>ClCCl>[O:10]1[C:14]2[CH:15]=[CH:16][C:17]([C:1](=[O:4])[CH2:2][CH3:3])=[CH:18][C:13]=2[CH2:12][CH2:11]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.72 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
835 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 5 minutes
|
|
Duration
|
5 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCC2=C1C=CC(=C2)C(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 716 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
